molecular formula C16H22I2N6O4S B227415 4-Iodobenzylguanidine CAS No. 14629-13-1

4-Iodobenzylguanidine

Cat. No. B227415
CAS RN: 14629-13-1
M. Wt: 648.3 g/mol
InChI Key: LIPLTNALCZPDRJ-UHFFFAOYSA-N
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Description

4-Iodobenzylguanidine (MIBG) is a radiopharmaceutical agent that has been used for diagnostic and therapeutic purposes in the field of nuclear medicine. It is a synthetic compound that is structurally similar to norepinephrine, which allows it to selectively target and bind to adrenergic receptors in the body.

Scientific Research Applications

4-Iodobenzylguanidine has been used in various scientific research applications, including the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma. It is also used in the evaluation of cardiac sympathetic nerve function and the assessment of myocardial damage after a heart attack.

Mechanism of Action

4-Iodobenzylguanidine works by binding to adrenergic receptors in the body, specifically the norepinephrine transporter (NET). This allows it to be selectively taken up by neuroendocrine tumor cells and sympathetic nerve terminals. Once inside the cell, this compound emits gamma radiation, which can be detected using imaging techniques, such as single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for adrenergic receptors, which allows it to selectively target and bind to these receptors. This results in the localization of this compound in neuroendocrine tumor cells and sympathetic nerve terminals, which can be visualized using imaging techniques. This compound has also been shown to have a low toxicity profile, which makes it a safe and effective radiopharmaceutical agent for diagnostic and therapeutic purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Iodobenzylguanidine in lab experiments is its high specificity for adrenergic receptors, which allows for selective targeting and imaging of neuroendocrine tumor cells and sympathetic nerve terminals. However, one of the limitations of using this compound is its short half-life, which requires it to be synthesized and used quickly after production.

Future Directions

There are several future directions for the use of 4-Iodobenzylguanidine in scientific research. One potential area of research is the development of new this compound analogs with improved targeting and imaging capabilities. Another potential area of research is the use of this compound in combination with other radiopharmaceutical agents for the diagnosis and treatment of neuroendocrine tumors. Additionally, the use of this compound in the evaluation of other diseases, such as Parkinson's disease and multiple system atrophy, is an area of ongoing research.

Synthesis Methods

4-Iodobenzylguanidine is synthesized by the reaction of 4-iodobenzylamine with guanidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques to obtain pure this compound.

properties

CAS RN

14629-13-1

Molecular Formula

C16H22I2N6O4S

Molecular Weight

648.3 g/mol

IUPAC Name

2-[(4-iodophenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

LIPLTNALCZPDRJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N)I.C1=CC(=CC=C1CN=C(N)N)I.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)I.C1=CC(=CC=C1CN=C(N)N)I.OS(=O)(=O)O

synonyms

4-iodobenzylguanidine
4-iodobenzylguanidine, 125I-labeled
para-iodobenzylguanidine

Origin of Product

United States

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